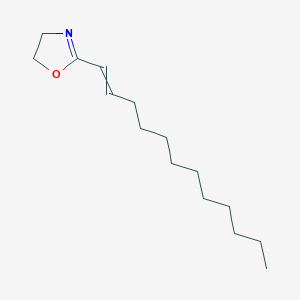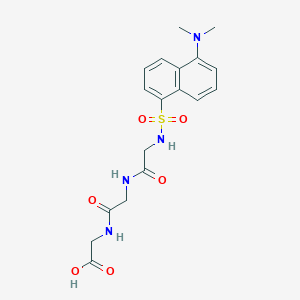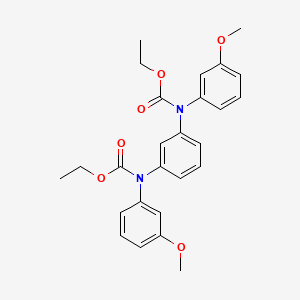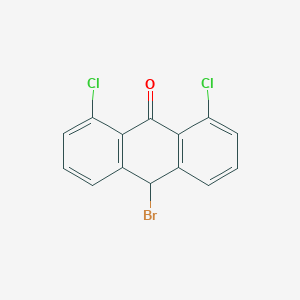
10-Bromo-1,8-dichloroanthracen-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromo-1,8-dichloroanthracen-9(10H)-one is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-1,8-dichloroanthracen-9(10H)-one typically involves halogenation reactions. A common method might include the bromination and chlorination of anthracen-9(10H)-one under controlled conditions. For example, bromine and chlorine can be introduced using reagents like bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under UV light to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds often involves large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10-Bromo-1,8-dichloroanthracen-9(10H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10-Bromo-1,8-dichloroanthracen-9(10H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dichloroanthracen-9(10H)-one: Lacks the bromine atom, which might result in different chemical properties and reactivity.
10-Bromoanthracen-9(10H)-one: Lacks the chlorine atoms, leading to variations in its chemical behavior.
Anthracen-9(10H)-one: The parent compound without any halogenation, serving as a baseline for comparison.
Propriétés
Numéro CAS |
63605-31-2 |
|---|---|
Formule moléculaire |
C14H7BrCl2O |
Poids moléculaire |
342.0 g/mol |
Nom IUPAC |
10-bromo-1,8-dichloro-10H-anthracen-9-one |
InChI |
InChI=1S/C14H7BrCl2O/c15-13-7-3-1-5-9(16)11(7)14(18)12-8(13)4-2-6-10(12)17/h1-6,13H |
Clé InChI |
UYYLVKBGUKHXEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2Br)C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



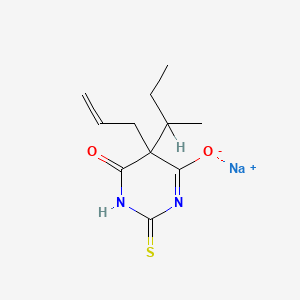
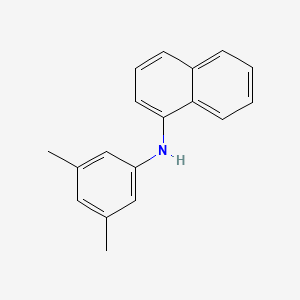
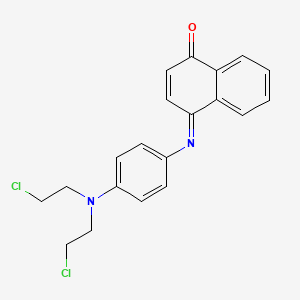
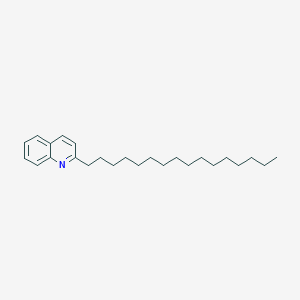
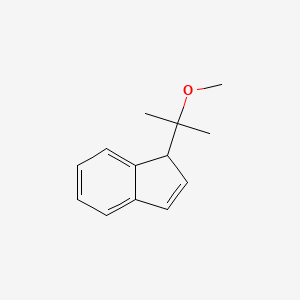
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
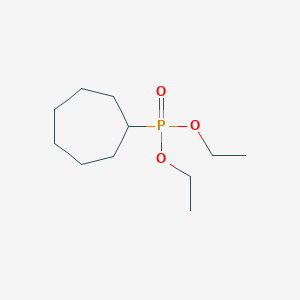
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)
